molecular formula C18H16F2I2N2O3 B1531053 Tert-butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbamoyl)carbamate CAS No. 1033201-49-8

Tert-butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbamoyl)carbamate

Cat. No. B1531053
CAS RN: 1033201-49-8
M. Wt: 600.1 g/mol
InChI Key: FPIRUJSVYUOTEK-UHFFFAOYSA-N
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Description

Tert-butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbamoyl)carbamate is a chemical compound with the CAS Number: 1033201-49-8. Its molecular weight is 600.14 and its molecular formula is C18H16F2I2N2O3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H16F2I2N2O3/c1-18(2,3)27-17(26)24(15-7-5-11(22)9-13(15)20)16(25)23-14-6-4-10(21)8-12(14)19/h4-9H,1-3H3,(H,23,25) .

Scientific Research Applications

Proteomics Research

As indicated by suppliers like Santa Cruz Biotechnology, this compound is utilized in proteomics research . It can be involved in the study of protein interactions and functions, particularly when tagged with fluorescent markers or other probes that can track its incorporation into larger biomolecular structures.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

tert-butyl N-(2-fluoro-4-iodophenyl)-N-[(2-fluoro-4-iodophenyl)carbamoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2I2N2O3/c1-18(2,3)27-17(26)24(15-7-5-11(22)9-13(15)20)16(25)23-14-6-4-10(21)8-12(14)19/h4-9H,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIRUJSVYUOTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)I)F)C(=O)NC2=C(C=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2I2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674461
Record name tert-Butyl (2-fluoro-4-iodophenyl)[(2-fluoro-4-iodophenyl)carbamoyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1033201-49-8
Record name tert-Butyl (2-fluoro-4-iodophenyl)[(2-fluoro-4-iodophenyl)carbamoyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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